molecular formula C16H32N6O5 B12588136 Thr-Arg-Ile CAS No. 642410-22-8

Thr-Arg-Ile

Cat. No.: B12588136
CAS No.: 642410-22-8
M. Wt: 388.46 g/mol
InChI Key: MQBTXMPQNCGSSZ-OSUNSFLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Arg-Ile typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The subsequent amino acids (arginine and threonine) are then sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Thr-Arg-Ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated threonine, secondary amine derivatives of arginine, and substituted isoleucine .

Scientific Research Applications

Thr-Arg-Ile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Thr-Arg-Ile involves its interaction with specific molecular targets and pathways. For instance, it can activate the Sirt-1/PGC-1α pathway, which is involved in cellular stress responses and metabolism. This activation leads to the modulation of gene expression and protein synthesis, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thr-Gly-Ile: Similar in structure but lacks the arginine residue, affecting its biological activity.

    Arg-Ile-Thr: A positional isomer with different spatial arrangement, leading to varied interactions with biological targets.

    Ile-Thr-Arg: Another positional isomer with distinct properties .

Uniqueness

Thr-Arg-Ile is unique due to the presence of arginine, which imparts a positive charge at physiological pH, enhancing its interaction with negatively charged biomolecules. This property makes it particularly effective in binding to nucleic acids and proteins, distinguishing it from other similar compounds .

Properties

CAS No.

642410-22-8

Molecular Formula

C16H32N6O5

Molecular Weight

388.46 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C16H32N6O5/c1-4-8(2)12(15(26)27)22-13(24)10(6-5-7-20-16(18)19)21-14(25)11(17)9(3)23/h8-12,23H,4-7,17H2,1-3H3,(H,21,25)(H,22,24)(H,26,27)(H4,18,19,20)/t8-,9+,10-,11-,12-/m0/s1

InChI Key

MQBTXMPQNCGSSZ-OSUNSFLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.